(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a 3,4-dichlorophenyl group and an amine group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to reduction and subsequent amination to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(3,4-Dichlorophenyl)cyclopropan-1-amine: Unique due to its specific stereochemistry and dichlorophenyl substitution.
Cyclopropylamine: Lacks the dichlorophenyl group, making it less specific in its biological activity.
GSK2879552: Another LSD1 inhibitor with a different chemical structure but similar biological activity.
Uniqueness
This compound stands out due to its specific stereochemistry and the presence of the dichlorophenyl group, which enhances its binding affinity and specificity towards LSD1. This makes it a valuable compound in medicinal chemistry and drug
Properties
Molecular Formula |
C9H9Cl2N |
---|---|
Molecular Weight |
202.08 g/mol |
IUPAC Name |
(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m0/s1 |
InChI Key |
HNSQANLLXAISTN-IMTBSYHQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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